molecular formula C6H11NO4 B13951314 tert-Butyl hydrogen 2-imidodicarbonate CAS No. 57880-24-7

tert-Butyl hydrogen 2-imidodicarbonate

Cat. No.: B13951314
CAS No.: 57880-24-7
M. Wt: 161.16 g/mol
InChI Key: WWUQRUIBJJBKLS-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Nitrogen Protection Strategies

The protection of functional groups is a cornerstone of multistep organic synthesis, preventing unwanted side reactions and enabling chemoselectivity. wikipedia.orgorganic-chemistry.org The amino group, being nucleophilic, often requires protection to prevent it from reacting with electrophiles. organic-chemistry.org Historically, a variety of protecting groups for nitrogen have been developed, each with its own set of conditions for introduction and removal.

Early strategies often involved the use of acyl groups like acetyl (Ac) or benzoyl (Bz), which are robust but require harsh conditions for removal, limiting their applicability to sensitive molecules. researchgate.net The development of carbamate-based protecting groups revolutionized the field. Groups such as the benzyloxycarbonyl (Cbz) group, introduced in the 1930s, and the tert-butyloxycarbonyl (Boc) group became widely adopted due to their milder removal conditions. researchgate.netresearchgate.net

The Boc group, in particular, gained prominence for its stability to a wide range of nucleophiles and bases, while being easily cleaved under acidic conditions. researchgate.netorganic-chemistry.org This stability allows for orthogonal protection strategies, where multiple protecting groups with different cleavage conditions can be used in the same molecule. organic-chemistry.orgorganic-chemistry.org The evolution of these strategies has been driven by the need for greater efficiency, selectivity, and compatibility with complex molecular architectures, leading to the development of specialized reagents like di-tert-butyl 2-imidodicarbonate. nih.govrsc.org

Comparative Analysis of Di-tert-butyl 2-imidodicarbonate with Traditional Amine Surrogates

Di-tert-butyl 2-imidodicarbonate offers several advantages over traditional methods for introducing primary amino groups. The Gabriel synthesis, a classic method, utilizes phthalimide (B116566) as an ammonia (B1221849) equivalent. However, it often requires harsh conditions for the deprotection step, which can limit its use with sensitive substrates.

Another common approach involves the use of sulfonamides, such as the tosyl (Ts) group. wikipedia.org While effective, the removal of sulfonamide protecting groups can be challenging, often requiring strong acids or potent reducing agents. wikipedia.org In contrast, the two Boc groups on di-tert-butyl 2-imidodicarbonate can be removed under relatively mild acidic conditions. wikipedia.orgchemicalbook.com This reagent also serves as a valuable tool in the Mitsunobu reaction for the conversion of alcohols to primary amines. wikipedia.orgsmolecule.com

FeatureDi-tert-butyl 2-imidodicarbonateGabriel Synthesis (Phthalimide)Sulfonamides (e.g., Tosyl)
Ammonia Equivalent HN(Boc)2Phthalimide anionRSO2NH2
Alkylation Conditions Mild (e.g., deprotonation followed by alkylation)Basic conditionsBasic conditions
Deprotection Conditions Mild acidic conditionsHarsh (e.g., hydrazine, strong acid/base)Strong acid or reducing agents
Substrate Scope Broad, including sensitive substratesLimited by harsh deprotectionLimited by harsh deprotection
Key Advantage Mild deprotectionReadily available starting materialStability to many reaction conditions

Fundamental Role as a Diprotected Ammonia Equivalent in Chemical Transformations

The core utility of di-tert-butyl 2-imidodicarbonate lies in its function as a diprotected form of ammonia. rsc.org This allows for the nucleophilic introduction of a nitrogen atom, which can subsequently be deprotected to reveal a primary amine. The typical reaction pathway involves the deprotonation of the imide N-H bond to form a potent nucleophile, often the potassium salt. wikipedia.orgchemicalbook.com This nucleophile can then react with various electrophiles, such as alkyl halides, to form a new carbon-nitrogen bond. wikipedia.orgsmolecule.com

The presence of two electron-withdrawing Boc groups enhances the acidity of the N-H proton, facilitating its removal under relatively mild basic conditions. Once the nitrogen is alkylated, the two Boc groups can be readily cleaved using acids like trifluoroacetic acid, liberating the primary amine. wikipedia.orgchemicalbook.com This strategy has found widespread application in the synthesis of complex molecules, including pharmaceuticals and natural products, where the introduction of a primary amine is a crucial step. smolecule.comguidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylpropan-2-yl)oxycarbonylcarbamic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-6(2,3)11-5(10)7-4(8)9/h1-3H3,(H,7,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUQRUIBJJBKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572717
Record name tert-Butyl hydrogen 2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57880-24-7
Record name tert-Butyl hydrogen 2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Di Tert Butyl 2 Imidodicarbonate

Established Laboratory-Scale Preparations

Several reliable methods for the laboratory synthesis of di-tert-butyl 2-imidodicarbonate have been developed, offering routes from different starting materials.

Synthesis from tert-Butanol (B103910), Carbon Dioxide, and Phosgene (B1210022) Derivatives

A classical and commercially significant method involves the reaction of tert-butanol, carbon dioxide, and phosgene, utilizing 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base. wikipedia.org This approach is widely employed by manufacturers. wikipedia.org An alternative pathway avoids the direct use of phosgene by first reacting potassium tert-butoxide with carbon dioxide in tetrahydrofuran (B95107) to form potassium tert-butyl carbonate. google.comorgsyn.org This intermediate then reacts with phosgene to produce di-tert-butyl tricarbonate, which is subsequently decarboxylated in the presence of a tertiary amine catalyst like DABCO to yield the final product. google.comorgsyn.org Variations of this process aim to avoid the isolation of the tricarbonate intermediate. google.com Some protocols also substitute phosgene with thionyl chloride. googleapis.com

Preparation from tert-Butoxide and Carbon Dioxide Systems

A prevalent synthetic strategy, particularly in European and Japanese industries, utilizes the reaction of sodium tert-butoxide with carbon dioxide. wikipedia.org This process is typically catalyzed by acids such as p-toluenesulfonic acid or methanesulfonic acid and results in a high-purity product after distillation. wikipedia.org The initial step involves bubbling carbon dioxide through a suspension of an alkali metal tert-butoxide (sodium or potassium) in an organic solvent to form the corresponding alkali metal tert-butyl carbonate. google.comgoogle.com This intermediate is then reacted with a suitable reagent, such as methanesulfonyl chloride, in the presence of a catalyst to form di-tert-butyl dicarbonate (B1257347). google.comgoogleapis.com

For instance, one procedure involves charging a flask with sodium tert-butoxide and hexane, followed by bubbling carbon dioxide gas through the mixture at a controlled temperature. google.comgoogleapis.com Subsequently, a catalyst like pyridine (B92270) and methanesulfonyl chloride are added to complete the reaction. google.comgoogleapis.com The product is then isolated through a series of washing and concentration steps, yielding high-purity di-tert-butyl dicarbonate. google.com

Example Laboratory Synthesis Conditions
Starting MaterialReagentsSolventCatalystYieldPurity
Sodium tert-butoxideCarbon dioxide, Methanesulfonyl chlorideHexanePyridine71%99.1%
Sodium tert-butoxideCarbon dioxide, Methanesulfonyl chlorideHexaneN-n-octylpyridinium chloride83%99.4%

Direct Carbonylation Approaches

Direct carbonylation methods offer a more streamlined approach to the synthesis of di-tert-butyl 2-imidodicarbonate and related compounds. One such strategy involves the use of di-tert-butyl dicarbonate (Boc anhydride) itself as a carbonylating agent for the synthesis of cyclic ureas. rsc.orgresearchgate.net This one-pot strategy employs a base like potassium carbonate in a solvent such as N,N-dimethylformamide to achieve high yields of the desired products without the need for hazardous reagents. rsc.orgresearchgate.net While not a direct synthesis of di-tert-butyl 2-imidodicarbonate, this demonstrates the utility of related compounds in carbonylation reactions.

Industrial-Scale Production and Process Optimization

On an industrial scale, the production of di-tert-butyl dicarbonate is optimized for cost-effectiveness, safety, and efficiency. The method involving the reaction of monoalkali metal mono-tert-butyl carbonate with phosgene or trichloromethyl chloroformate in the presence of a tertiary amine is considered advantageous for large-scale production due to its shorter reaction step and higher yield. google.com

Recent Advances in Green Synthesis Protocols

In recent years, there has been a growing emphasis on developing more environmentally friendly "green" synthetic methods for chemical production.

Solvent-Free Methods

A significant advancement in the green synthesis of N-tert-butoxycarbonyl (N-Boc) derivatives, which involves the use of di-tert-butyl dicarbonate, is the development of solvent-free reaction conditions. derpharmachemica.com One such method utilizes Amberlite-IR 120, a heterogeneous acid catalyst, for the N-Boc protection of amines. derpharmachemica.com This approach offers several advantages, including near-quantitative yields, very short reaction times (1-3 minutes), and the ability to recycle the catalyst. derpharmachemica.com The reaction of aniline (B41778) with di-tert-butyl dicarbonate under solvent-free conditions in the presence of Amberlite-IR 120 resulted in a 99% yield. derpharmachemica.com This method is applicable to a wide range of primary and secondary aliphatic and aromatic amines. derpharmachemica.com

Comparison of Solvents for N-Boc Protection of Aniline
SolventYield (%)Reaction Time
DCM953 min
CH3CN923 min
Toluene803 min
Dioxane793 min
DMF853 min
Solvent-free991 min

Catalytic Approaches for Enhanced Efficiency

One established catalytic method involves the reaction of di-tert-butyl dicarbonate with formamide (B127407) in the presence of 4-(dimethylamino)pyridine (DMAP). smolecule.com In this process, DMAP acts as a nucleophilic catalyst, activating the di-tert-butyl dicarbonate to facilitate the initial reaction with formamide. This is followed by an aminolytic removal of the formyl group to yield the final product. smolecule.com This one-flask preparation is noted for its operational simplicity and high yields, making it a preferred method. smolecule.com

Lewis acids have also been explored as catalysts for related transformations. For instance, erbium(III) triflate (Er(OTf)3) and ytterbium(III) triflate (Yb(OTf)3) have been used in the formation of tert-butyl ethers from alcohols and di-tert-butyl dicarbonate, demonstrating the utility of Lewis acid catalysis in reactions involving this reagent. researchgate.net

Heterogeneous catalysts offer advantages in terms of separation and recyclability. One such example is silica (B1680970) boron sulfonic acid (SBSA), a solid acid catalyst, which has been effectively used for the N-tert-butoxycarbonylation of various amines with di-tert-butyl dicarbonate under solvent-free conditions at room temperature. orgchemres.org This method provides excellent yields in short reaction times. orgchemres.org

Phase transfer catalysts, such as quaternary ammonium (B1175870) salts and pyridinium (B92312) salts, have also been employed to improve the synthesis of di-tert-butyl dicarbonate, a precursor and key reagent in the synthesis of the title compound. google.com These catalysts facilitate the reaction between different phases, enhancing reaction rates and efficiency. google.com

Furthermore, base catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) are used in the conversion of di-tert-butyl tricarbonate to di-tert-butyl dicarbonate, a key intermediate. orgsyn.org The catalytic action involves a nucleophilic attack by the amine at the central carbonyl group of the tricarbonate. orgsyn.org

The table below summarizes various catalytic systems used in the synthesis of di-tert-butyl 2-imidodicarbonate and related compounds.

Table 1: Catalytic Approaches in Synthesis

Catalyst Type Specific Catalyst Example Reactants Key Advantages
Nucleophilic Catalyst 4-(dimethylamino)pyridine (DMAP) Di-tert-butyl dicarbonate, Formamide High yields, operational simplicity, one-flask procedure. smolecule.com
Base Catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) Di-tert-butyl tricarbonate Smooth conversion to dicarbonate intermediate. orgsyn.org
Heterogeneous Catalyst Silica Boron Sulfonic Acid (SBSA) Amines, Di-tert-butyl dicarbonate Recyclable, solvent-free conditions, short reaction times. orgchemres.org
Phase Transfer Catalyst N-alkylpyridinium salt Alkali metal tert-butyl carbonate, Methanesulfonyl chloride Improved reaction between phases for precursor synthesis. google.com

| Lewis Acid Catalyst | Erbium(III) triflate (Er(OTf)3) | Alcohols/Phenols, Di-tert-butyl dicarbonate | Eco-compatible, catalyst can be recovered and reused. researchgate.net |

Purification and Characterization Techniques for Research Applications

Following synthesis, rigorous purification and detailed characterization of di-tert-butyl 2-imidodicarbonate are essential to ensure its purity and confirm its chemical identity, which are critical for its application in research.

Purification Techniques

A common and effective method for purifying crude di-tert-butyl 2-imidodicarbonate is recrystallization. Solvents such as pentane (B18724) have been successfully used, where the crude product is dissolved and then cooled to induce the formation of pure crystals. orgsyn.org Another approach involves slurrying the crude solid in a solvent like diisopropyl ether, followed by filtration and drying under vacuum. chemicalbook.com This process effectively removes soluble impurities.

For non-crystalline or oily residues, column chromatography is a widely used technique. chemicalbook.com Basic alumina (B75360) can be employed as the stationary phase with a solvent system such as a chloroform:hexane mixture to separate the desired compound from byproducts and unreacted starting materials. researchgate.net

Liquid-liquid extraction is also a key step in the work-up procedure. The reaction mixture is often dissolved in an organic solvent and washed with water and brine to remove inorganic salts and water-soluble impurities. The organic layer is then dried over an anhydrous salt, such as sodium sulfate, before the solvent is removed under reduced pressure. chemicalbook.com In some cases, converting amine impurities into their ammonium salts with HCl allows for their removal by washing with organic solvents, as the salts are insoluble. researchgate.net

Table 2: Purification Methodologies

Technique Description Typical Solvents/Reagents Purity Achieved
Recrystallization Dissolving the crude product in a hot solvent and cooling to form pure crystals. Pentane, n-hexane. orgsyn.orggoogle.com High purity solid product.
Slurrying/Pulping Suspending the crude solid in a solvent to dissolve impurities, followed by filtration. Diisopropyl ether, n-hexane. chemicalbook.comgoogle.com 99.57% (by HPLC). chemicalbook.com
Column Chromatography Separation based on differential adsorption of components onto a stationary phase. Basic alumina with chloroform:hexane. chemicalbook.comresearchgate.net High purity for research applications.
Liquid-Liquid Extraction Partitioning the compound between two immiscible liquid phases to remove impurities. Toluene, Water, Brine. chemicalbook.com Removes inorganic salts and water-soluble impurities.

| Centrifugal Filtration | A solid-liquid separation technique used to isolate precipitated crystals from the mother liquor. google.com | N/A | 99.9%. google.com |

Characterization Techniques

The structural integrity and purity of di-tert-butyl 2-imidodicarbonate are confirmed using a suite of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation. The ¹H NMR spectrum provides information on the electronic environment of protons. The tert-butyl groups of the molecule characteristically show a sharp, intense singlet resonance due to the chemical equivalence of the nine protons on each group. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of di-tert-butyl 2-imidodicarbonate and related N-Boc protected compounds typically shows strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, often seen in the region of 1680-1780 cm⁻¹. orgsyn.orgresearchgate.net The N-H stretching vibration is also an important diagnostic peak.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the final product. By comparing the retention time of the synthesized compound with a standard, and analyzing the area percentage of the peak, a quantitative measure of purity can be obtained. chemicalbook.com Purity levels exceeding 99% are often reported using this method. chemicalbook.comgoogle.com

Melting Point Analysis serves as a simple yet effective indicator of purity. A sharp melting point range close to the literature value (119–121 °C) suggests a high degree of purity. wikipedia.org Impurities typically cause a depression and broadening of the melting point range.

The table below details the common characterization techniques and the typical findings for di-tert-butyl 2-imidodicarbonate.

Table 3: Characterization Data

Technique Purpose Expected Observations/Data
¹H NMR Spectroscopy Structural confirmation and proton environment analysis. A prominent singlet for the 18 protons of the two tert-butyl groups. nih.gov
Infrared (IR) Spectroscopy Identification of functional groups. Strong C=O stretching absorption bands; N-H stretching band. researchgate.net
HPLC Purity assessment and quantification. A single major peak with a specific retention time; purity often >99%. chemicalbook.com
Melting Point Purity and identity confirmation. 119–121 °C. wikipedia.org

| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the compound's mass (217.26 g·mol⁻¹). wikipedia.org |

Reactivity and Mechanistic Investigations of Di Tert Butyl 2 Imidodicarbonate

General Reactivity Profile in Nucleophilic Reactions

Di-tert-butyl imidodicarbonate serves as an effective nitrogen nucleophile, particularly in substitution reactions. wikipedia.org While the nitrogen lone pair's direct participation in nucleophilic attack is sterically hindered and electronically diminished by the Boc groups, the compound's utility is fully realized upon deprotonation. wikipedia.orgnottingham.ac.uk Treatment with a suitable base, such as sodium hydride, potassium tert-butoxide, or cesium carbonate, readily generates the corresponding alkali metal salt. researchgate.netchemeurope.com This anionic species is a significantly stronger nucleophile and is the active form in most alkylation and acylation reactions.

The resulting imidodicarbonate anion is a soft nucleophile, making it an excellent partner for reactions with soft electrophiles like alkyl halides and activated alcohols. The steric bulk of the two tert-butyl groups provides a degree of steric shielding, which can influence regioselectivity in certain reactions. wikipedia.org Following nucleophilic substitution, the two Boc groups can be readily removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid, to liberate the primary amine. chemeurope.comorganic-chemistry.org This strategy makes di-tert-butyl imidodicarbonate a popular synthetic equivalent of ammonia (B1221849) and a robust alternative to the Gabriel synthesis for preparing primary amines. chemeurope.comorganic-chemistry.org

Acid-Catalyzed Transformations and Rearrangements

The primary acid-catalyzed transformation involving di-tert-butyl 2-imidodicarbonate and related N-tert-butoxycarbonyl (Boc) protected compounds is the cleavage of the Boc group. organic-chemistry.org This deprotection reaction is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, prized for its mild conditions and high efficiency. nih.gov The mechanism does not involve a rearrangement of the core imidodicarbonate structure but rather a fragmentation cascade initiated by protonation.

The process begins with the protonation of one of the carbonyl oxygen atoms of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). researchgate.netacs.org This initial step renders the carbonyl carbon more electrophilic. Subsequently, the molecule undergoes fragmentation, leading to the loss of a stabilized tertiary carbocation, the tert-butyl cation. princeton.edu This step is the rate-determining phase of the reaction. The resulting intermediate is a carbamic acid, which is inherently unstable. researchgate.net

The unstable carbamic acid rapidly undergoes decarboxylation, releasing carbon dioxide gas and the free amine or imide. researchgate.netprinceton.edu The evolution of CO2 provides a strong thermodynamic driving force for the reaction. princeton.edu The liberated tert-butyl cation can follow several pathways: it can be quenched by a suitable nucleophilic trapping agent (a scavenger), deprotonate to form isobutylene (B52900) gas, or in some cases, polymerize. organic-chemistry.orgresearchgate.net To prevent unwanted side reactions where the tert-butyl cation alkylates other nucleophilic sites in the molecule, scavengers like anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture. organic-chemistry.orglibretexts.org

Kinetic studies have revealed that the rate of this acid-catalyzed cleavage can exhibit a second-order dependence on the concentration of the acid, particularly with acids like HCl. researchgate.netresearchgate.net This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated carbamate (B1207046). researchgate.netresearchgate.net In contrast, deprotection with trifluoroacetic acid may show an inverse kinetic dependence on the trifluoroacetate (B77799) concentration, highlighting the complexity of the reaction mechanism and its dependence on the specific acid and solvent system used. researchgate.net

Acid CatalystTypical Solvent(s)Key Mechanistic StepsFate of tert-Butyl CationReference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM), Neat1. Carbonyl Protonation 2. C-O Bond Cleavage 3. Carbamic Acid Formation 4. DecarboxylationDeprotonation to isobutylene; Alkylation of scavengers (e.g., anisole) researchgate.netacs.orglibretexts.org
Hydrochloric Acid (HCl)Dioxane, Methanol (B129727), Propan-2-ol/Toluene1. Carbonyl Protonation 2. Formation of ion-molecule pair 3. General acid-catalyzed separation 4. DecarboxylationDeprotonation to isobutylene; Trapping by solvent (e.g., methanol) princeton.edulibretexts.orgresearchgate.net
Sulfuric Acid (H₂SO₄)Propan-2-ol/TolueneSimilar to HCl, exhibits second-order dependence on acid concentration.Polymerization; Deprotonation to isobutylene researchgate.netresearchgate.net
Lewis Acids (e.g., AlCl₃)AcetonitrileCoordination of Lewis acid to carbonyl oxygen, followed by C-O bond cleavage.Alkylation of aromatic solvents or other nucleophiles. libretexts.org

Radical Reaction Pathways Involving Imidodicarbonates

While ionic, acid-catalyzed cleavage is the most common transformation, radical-mediated pathways for the deprotection of Boc-protected amines have also been developed. These methods offer alternative, often milder, conditions for removing the Boc group, which can be advantageous for substrates sensitive to strong acids.

One notable method involves the use of the tris(4-bromophenyl)aminium radical cation (often referred to as "magic blue" or MB•+). organic-chemistry.orgnih.gov In this process, the radical cation, in combination with a sacrificial silane (B1218182) like triethylsilane, facilitates the cleavage of the C–O bond of the tert-butyl group under neutral and mild conditions. organic-chemistry.orgnih.gov The proposed mechanism suggests that the MB•+ catalytically activates the Si–H bond of the silane, which then leads to the deprotection of the OtBu group. nih.gov This radical-based deprotection is suitable for a wide range of substrates, including those with aliphatic, aromatic, and heterocyclic moieties. nih.gov

Although direct radical reactions initiated from the parent di-tert-butyl 2-imidodicarbonate are not extensively documented, the fragmentation of related N-centered radicals derived from carbamates is a known process. Amidyl radicals, for instance, can undergo fragmentation pathways. princeton.edu The formation of an N-radical on a Boc-protected amine could potentially lead to β-scission, resulting in the cleavage of the carbamate group.

Furthermore, the tert-butoxyl radical (t-BuO•), which can be generated from precursors like tert-butyl hydroperoxide (TBHP) under various conditions (e.g., with iron(III) catalysts), is known to undergo β-scission to form acetone (B3395972) and a methyl radical. princeton.edupsu.edu While not a direct reaction of the imidodicarbonate, this illustrates a fundamental radical pathway for the decomposition of the tert-butoxy (B1229062) moiety, which is a key structural component of the molecule. This inherent reactivity underscores the potential for radical-induced fragmentation of the Boc group under specific radical-generating conditions.

Radical Initiator/MediatorCo-reagent(s)Reaction TypeProposed Intermediate(s)Reference(s)
Tris(4-bromophenyl)aminium radical cation (MB•+)TriethylsilaneCatalytic DeprotectionSilyl (B83357) radical, tert-butyl radical organic-chemistry.orgnih.gov
Photochemical Initiation (e.g., UV light)N/A (on related N-haloamines)N-Radical FormationAmidyl radical, Chlorine radical princeton.edu
Iron(III) saltstert-Butyl hydroperoxide (TBHP)Generation of related oxygen-centered radicalstert-Butoxyl radical, tert-Butylperoxyl radical psu.edu

Applications in Complex Molecule Synthesis

Role in the Synthesis of Primary Amines

The introduction of a primary amine is a fundamental transformation in organic synthesis. tert-Butyl hydrogen 2-imidodicarbonate has become a favored reagent for this purpose, offering milder and more versatile approaches compared to classical methods like the Gabriel synthesis. wikipedia.orgguidechem.comchemicalbook.com

The Gabriel synthesis, while effective, often necessitates harsh conditions for the final deprotection step. wikipedia.org this compound provides a gentler alternative, acting as an ammonia (B1221849) surrogate. wikipedia.org

A common strategy involves the deprotonation of this compound with a base to form the corresponding nitrogen anion. This anion then serves as a nucleophile, reacting with primary alkyl halides to form N-alkylated di-tert-butyl iminodicarbonates. wikipedia.orgguidechem.comchemicalbook.com Subsequent removal of the Boc protecting groups under acidic conditions yields the desired primary amine. wikipedia.orgchemicalbook.com This two-step protocol is versatile and compatible with a variety of substrates.

BaseAlkylating AgentSolventIntermediate Product
Potassium CarbonatePrimary Alkyl HalideDMFN-Alkyl-di-tert-butyl iminodicarbonate
Sodium HydridePrimary Alkyl HalideTHFN-Alkyl-di-tert-butyl iminodicarbonate
Cesium CarbonatePrimary Alkyl HalideAcetonitrileN-Alkyl-di-tert-butyl iminodicarbonate
This table presents common reagents and solvents for the deprotonation and N-alkylation of this compound.

To enhance synthetic efficiency, one-pot procedures have been developed for the conversion of alkyl halides to primary amines using this compound. nih.govresearchgate.net In this approach, the N-alkylation and subsequent deprotection of the Boc groups are carried out sequentially in the same reaction vessel without isolation of the intermediate. This streamlined process reduces reaction time and simplifies the purification process.

The Mitsunobu reaction offers a powerful method for the direct conversion of primary and secondary alcohols into primary amines with inversion of stereochemistry. wikipedia.orgchemicalbook.comwikipedia.orgorganic-chemistry.org In this reaction, this compound acts as the nitrogen nucleophile. wikipedia.orgchemicalbook.com The alcohol is activated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org This generates an alkoxyphosphonium intermediate, which is then displaced by the deprotonated this compound. The resulting N-substituted product is then deprotected to yield the primary amine.

Alcohol TypeReagentsKey Feature
Primary AlcoholPPh₃, DEAD, Boc₂NHForms N-alkyl-di-tert-butyl iminodicarbonate
Secondary AlcoholPPh₃, DIAD, Boc₂NHProceeds with inversion of stereochemistry
This table summarizes the application of this compound in the Mitsunobu reaction for the synthesis of primary amines from alcohols.

Reductive amination is a versatile method for C-N bond formation. This compound can be used in the synthesis of diamines through this strategy. smolecule.com For instance, the reaction of a dicarbonyl compound with this compound in the presence of a reducing agent like sodium triacetoxyborohydride can afford the corresponding bis-N-Boc-protected diamine. nih.govharvard.edu Subsequent acid-mediated deprotection then yields the free diamine.

Modern Alternatives to the Gabriel Synthesis

Synthesis of N-Protected Amino Acid Derivatives

In peptide synthesis, the protection of the amino group of amino acids is essential to prevent undesired side reactions. This compound can be employed for the N-protection of amino acids. The process generally involves the reaction of an amino acid ester with di-tert-butyl dicarbonate (B1257347), a related reagent, in the presence of a base. However, direct N-alkylation of this compound with an α-halo ester, followed by deprotection of one of the Boc groups, can also provide access to N-Boc protected amino acid esters. These protected derivatives are crucial building blocks for the stepwise assembly of peptide chains. nih.govresearchgate.netresearchgate.netrsc.org

Construction of Heterocyclic Compounds

The introduction of nitrogen atoms is a fundamental step in the synthesis of a vast array of heterocyclic structures that form the core of many pharmaceuticals and natural products. This compound provides a key tool for this purpose, enabling the construction of important heterocyclic systems like indolines and spirocycles.

Indoline (B122111) Synthesis

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. The synthesis of indolines often requires the strategic introduction of a nitrogen atom that can participate in a cyclization reaction. This compound is instrumental in this process, primarily through its application in well-established synthetic transformations like the Mitsunobu and Gabriel reactions. guidechem.comwikipedia.org

In these roles, the iminodicarbonate anion acts as a nucleophile to displace a leaving group, effectively installing a protected primary amine. This transformation is a key step in preparing precursors for indoline synthesis. For example, a suitably substituted phenethyl alcohol can be converted into its corresponding di-Boc protected amine via the Mitsunobu reaction. Subsequent intramolecular cyclization, often catalyzed by a transition metal, can then form the indoline ring.

Table 1: Key Reactions for Indoline Precursor Synthesis

Reaction Role of (Boc)₂NH Substrate Example Product Type
Mitsunobu Reaction Nitrogen Nucleophile Alcohol Protected Amine

| Gabriel Synthesis | Ammonia Surrogate | Alkyl Halide | Protected Amine |

This approach offers a reliable alternative to using ammonia directly, which can lead to over-alkylation and other side reactions. The bulky tert-butoxycarbonyl (Boc) protecting groups also influence the reactivity and conformation of the intermediate, which can be advantageous in subsequent synthetic steps.

Spirocycle Formation

Spirocycles, particularly spirooxindoles, are complex three-dimensional structures found in many natural alkaloids and are of significant interest in drug discovery. The construction of the spirocyclic core, which features a carbon atom common to two rings, presents a significant synthetic challenge. Di-tert-butyl iminodicarboxylate has been identified as a useful reagent for preparing conformationally constrained spirocycles. chemdad.com For instance, it is used in the synthesis of spiro[indoline-3,4'-piperidine] derivatives, which are valuable scaffolds in medicinal chemistry. nih.gov

In a representative synthetic approach, the di-Boc protected nitrogen of di-tert-butyl iminodicarboxylate can be used to construct a piperidine ring which is then spiro-fused to an indoline core. The bulky protecting groups can help direct the stereochemical outcome of the cyclization reactions, leading to the desired spirocyclic architecture.

Synthesis of Pyrrolidinoindoline Alkaloid Precursors

Pyrrolidinoindoline alkaloids, such as chimonanthine and hodgkinsine, are a family of complex natural products characterized by a core structure containing two or more fused indoline and pyrrolidine rings. The total synthesis of these molecules is a formidable task, requiring precise control over the formation of multiple stereocenters.

While direct application in the core-forming cyclizations of the most famous syntheses is not prominent, di-tert-butyl iminodicarboxylate serves as a crucial reagent for preparing the necessary building blocks. Its role as an ammonia equivalent in Mitsunobu or Gabriel-type reactions is essential for introducing the nitrogen atom that will ultimately become part of the pyrrolidine ring. wikipedia.org For example, a key fragment for the synthesis could be an indole derivative functionalized with a side chain containing a leaving group. Reaction with potassium di-tert-butyl iminodicarboxylate would install the protected nitrogen nucleophile, which, after deprotection and further manipulation, could undergo intramolecular cyclization to form the characteristic pyrrolidinoindoline skeleton.

Integration into Natural Product Total Synthesis

The total synthesis of complex natural products is a benchmark for the capabilities of modern synthetic chemistry. Di-tert-butyl iminodicarboxylate has proven to be an invaluable reagent in this field, facilitating the stereoselective construction of intricate architectures and the preparation of key fragments of bioactive molecules.

Stereoselective Synthesis of Complex Molecular Architectures

A critical challenge in natural product synthesis is the control of stereochemistry. The Mitsunobu reaction is a powerful method for achieving the stereochemical inversion of a secondary alcohol. nih.gov By employing di-tert-butyl iminodicarboxylate as the nitrogen nucleophile in this reaction, a hydroxyl group can be replaced by a di-Boc-protected amino group with complete inversion of configuration. guidechem.com

This stereospecificity is highly valuable in the synthesis of complex molecules where the precise arrangement of atoms is crucial for biological activity. The process involves the activation of an alcohol with a combination of triphenylphosphine and an azodicarboxylate, followed by an Sₙ2 attack by the di-tert-butyl iminodicarboxylate anion. The reliability and predictability of this inversion make it a favored strategy in the assembly of chiral amines, amino alcohols, and other nitrogen-containing stereocenters within a larger molecular framework.

Table 2: The Mitsunobu Reaction for Stereochemical Inversion

Step Description Stereochemical Outcome
1 Activation of alcohol with PPh₃ and DEAD/DIAD Formation of an oxyphosphonium salt
2 Nucleophilic attack by (Boc)₂N⁻ Sₙ2 displacement of the activated alcohol

Preparation of Bioactive Molecule Fragments

Beyond its use in controlling stereochemistry, di-tert-butyl iminodicarboxylate is also employed in the synthesis of specific fragments of large, bioactive natural products. A notable example is its application in the synthesis of precursors for tetrafibricin (B119084), a complex polyketide natural product that acts as a fibrinogen receptor inhibitor. nih.govnih.gov

In the reported synthetic strategies towards tetrafibricin, di-tert-butyl iminodicarboxylate is used to prepare key C1-C19 and C1-C20 fragments of the molecule. nih.govsigmaaldrich.comsigmaaldrich.com The reagent allows for the introduction of a protected nitrogen functionality at a specific point in a complex carbon chain. This fragment is then further elaborated and coupled with other parts of the molecule in a convergent synthesis approach. The stability of the di-Boc amine allows it to be carried through multiple synthetic steps before being deprotected at a later stage to reveal the primary amine. This strategy highlights the reagent's compatibility with a wide range of reaction conditions and its importance in the modular assembly of complex bioactive targets.

Contributions to Pharmaceutical and Agrochemical Intermediates

This compound, also known as di-tert-butyl imidodicarbonate or HN(Boc)2, serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its utility lies in its capacity to introduce a protected primary amine group, facilitating the construction of intricate molecular architectures.

In pharmaceutical development, di-tert-butyl imidodicarbonate is instrumental in synthesizing bioactive molecules. For instance, it has been employed in the preparation of gepirone, an anxiolytic agent. In this synthesis, the reagent enables the introduction of a primary amine group through nucleophilic substitution under inert conditions. smolecule.com It has also been utilized in the construction of C1–C40 fragments of tetrafibricin, a natural product with anticoagulant properties. smolecule.comsigmaaldrich.comfishersci.ca

The Boc (tert-butoxycarbonyl) protecting group, a key feature of di-tert-butyl imidodicarbonate, is widely used in the synthesis of peptide-based drugs and other bioactive molecules. lookchem.com The stability of the Boc group under various reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal choice for multi-step syntheses. guidechem.comwikipedia.org This allows for the selective modification of other functional groups within a molecule without affecting the protected amine.

The versatility of di-tert-butyl imidodicarbonate extends to its use in preparing a variety of functionalized intermediates. By reacting it with different starting materials, chemists can create building blocks containing specific chemical groups, which can then be further elaborated to form complex molecules like natural products and functional materials. smolecule.com

In the agrochemical sector, derivatives of di-tert-butyl imidodicarbonate are employed as precursors for the synthesis of pesticides and herbicides. lookchem.com For example, Boc-protected amino acids are key intermediates in the synthesis of fungicides like florylpicoxamid. nih.gov The development of efficient synthetic methodologies for carbamates and their derivatives, which are present in a wide range of bioactive compounds including herbicides and insecticides, often involves the use of Boc-protected amines. rsc.org

Recent research has highlighted the development of sustainable and efficient methods for transforming Boc-protected amines into carbamates, thiocarbamates, and ureas, which are important intermediates in both pharmaceutical and agrochemical applications. rsc.org These advancements often focus on avoiding hazardous reagents and metal catalysts, contributing to greener synthetic pathways. rsc.org

The following table summarizes selected applications of this compound in the synthesis of pharmaceutical and agrochemical intermediates:

Application Area Specific Use Example Compound/Fragment Key Advantage of HN(Boc)2
PharmaceuticalSynthesis of anxiolytic agentsGepironeIntroduction of a primary amine via nucleophilic substitution smolecule.com
PharmaceuticalSynthesis of natural product fragmentsC1–C40 fragments of tetrafibricinFacilitates construction of complex fragments smolecule.comsigmaaldrich.comfishersci.ca
PharmaceuticalPeptide-based drug synthesisVarious peptide drugsEffective protection of the amine group during synthesis lookchem.com
AgrochemicalSynthesis of fungicidesFlorylpicoxamidPrecursor for key chiral intermediates nih.gov
AgrochemicalSynthesis of herbicides and insecticidesVarious carbamate-based agrochemicalsReadily available source of protected amines for building bioactive structures rsc.org

Deprotection Strategies for N,n Di Tert Butoxycarbonyl Amine Derivatives

Acidic Cleavage Protocols

Acid-mediated cleavage is the most common method for the deprotection of Boc-protected amines. The general mechanism involves protonation of one of the carbamate's carbonyl oxygens, followed by the loss of a stable tert-butyl cation. This generates a carbamic acid intermediate, which readily undergoes decarboxylation to release the free amine and carbon dioxide. commonorganicchemistry.commasterorganicchemistry.comcommonorganicchemistry.com In the case of di-Boc derivatives, the process can often be controlled to remove one or both Boc groups.

Trifluoroacetic Acid (TFA) Mediated Deprotection

Trifluoroacetic acid (TFA) is a strong organic acid frequently employed for Boc group removal due to its effectiveness and volatility, which simplifies product isolation. masterorganicchemistry.comjk-sci.com The deprotection is typically rapid and occurs at room temperature. fishersci.co.uk The reaction is commonly performed using TFA either neat or as a solution in a solvent like dichloromethane (B109758) (DCM). jk-sci.comcommonorganicchemistry.com The mechanism involves protonation of the tert-butyl carbamate (B1207046), leading to the formation of a carbamic acid and a tert-butyl cation. commonorganicchemistry.com The carbamic acid then decarboxylates to yield the free amine, which is protonated under the acidic conditions to form the TFA salt. commonorganicchemistry.com

Microwave irradiation has been shown to accelerate the deprotection process. For instance, using 5 equivalents of TFA in methylene (B1212753) chloride at 60°C in a focused microwave instrument can accomplish the deprotection of N-Boc amines in just 30 minutes. nih.govscribd.com

Substrate TypeReagentSolventTemperatureTimeYieldReference
General N-Boc AmineTFA (neat or 25% solution)Dichloromethane (DCM)Room Temp.2-18 hHigh fishersci.co.ukcommonorganicchemistry.com
General N-Boc Amine5 eq. TFAMethylene Chloride60°C (Microwave)30 min- nih.govscribd.com

Hydrochloric Acid (HCl) Based Methods

Hydrochloric acid (HCl) provides an economical and effective alternative to TFA for Boc deprotection. researchgate.net It is commonly used as a solution in an organic solvent, such as dioxane, ethyl acetate (B1210297), or methanol (B129727), to ensure the solubility of the protected substrate. fishersci.co.ukresearchgate.netcommonorganicchemistry.com A 4M solution of HCl in dioxane is a standard reagent for this purpose, typically effecting deprotection at room temperature within a few hours. commonorganicchemistry.comnih.gov

The mechanism is analogous to that of TFA-mediated cleavage, where protonation of the carbamate leads to its breakdown into the amine, carbon dioxide, and tert-butyl derived byproducts. commonorganicchemistry.com The final product is isolated as the hydrochloride salt. commonorganicchemistry.com An efficient, solvent-free method involves the ex situ generation of hydrogen chloride gas, which allows for quantitative deprotection and yields the hydrochloride salt directly, eliminating the need for work-up or purification. researchgate.net

Substrate TypeReagentSolventTemperatureTimeYieldReference
General N-Boc Amine4M HCl in DioxaneDioxaneRoom Temp.2-24 hHigh commonorganicchemistry.com
Amino Acids/Peptides4M HCl in DioxaneDioxaneRoom Temp.30 minHigh nih.gov
General N-Boc AmineConcentrated HClAcetone (B3395972)--- researchgate.net

Lewis Acid Catalyzed Deprotection (e.g., ZnBr₂, AlCl₃, TMSI)

Lewis acids offer a milder alternative to strong Brønsted acids for Boc removal, which can be advantageous when acid-sensitive functional groups are present in the substrate. acsgcipr.orgsemanticscholar.org The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the Boc group, which weakens the carbonate bond and facilitates the elimination of the tert-butyl group. acsgcipr.org

Zinc Bromide (ZnBr₂): This Lewis acid is particularly noted for its ability to selectively cleave the Boc group from secondary amines while leaving primary N-Boc groups intact. jk-sci.comcommonorganicchemistry.comtandfonline.com The reaction is typically carried out in a solvent like dichloromethane at room temperature. tandfonline.comcommonorganicchemistry.com An excess of ZnBr₂ is often required for the deprotection of N-Boc secondary amines. nih.gov

Aluminum Chloride (AlCl₃): AlCl₃ is another effective Lewis acid for mediating the selective removal of the N-tert-butoxycarbonyl group. acsgcipr.orgsemanticscholar.org

Trimethylsilyl Iodide (TMSI): TMSI is a potent reagent for Boc deprotection, operating under mild conditions. commonorganicchemistry.comrsc.org The reaction proceeds via the formation of a silyl (B83357) carbamate intermediate, which subsequently undergoes decarboxylation. lookchem.com This method is particularly useful for deprotecting N-Boc amino acids to directly isolate zwitterionic products. lookchem.com

ReagentSubstrate SelectivitySolventTemperatureReference
ZnBr₂Secondary N-Boc over Primary N-BocDichloromethaneRoom Temp. jk-sci.comtandfonline.com
AlCl₃General N-Boc-- acsgcipr.orgsemanticscholar.org
TMSIGeneral N-Boc, Zwitterionic compoundsChloroform, AcetonitrileRoom Temp. commonorganicchemistry.comlookchem.com

Oxalyl Chloride in Methanol

A mild and efficient method for N-Boc deprotection involves the use of oxalyl chloride in methanol. rsc.orgsemanticscholar.orgnih.gov This system achieves deprotection of a wide range of N-Boc protected amines, including aliphatic, aromatic, and heterocyclic substrates, at room temperature with high yields, often within 1 to 4 hours. rsc.orgnih.govrsc.org

The reaction is notably faster for aromatic amines bearing electron-withdrawing groups. nih.gov While the reaction of oxalyl chloride with methanol generates HCl in situ, experimental evidence suggests that the mechanism is more complex than simple acidolysis. Control experiments have shown that the oxalyl chloride-methanol system is significantly more effective than an equivalent molar amount of HCl in methanol, pointing to a broader mechanistic role for oxalyl chloride itself. rsc.orgnih.gov

Substrate TypeReagentSolventTemperatureTimeYieldReference
Aromatic N-Boc Amines3 eq. (COCl)₂MethanolRoom Temp.1.5-3 h>70% nih.gov
Aliphatic/Heterocyclic N-Boc Amines3 eq. (COCl)₂MethanolRoom Temp.1-4 hup to 90% rsc.orgnih.gov

Non-Acidic and Mild Deprotection Approaches

While acidic cleavage is prevalent, certain substrates necessitate milder or non-acidic conditions to avoid decomposition or the removal of other protecting groups.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a common deprotection method for certain nitrogen protecting groups, such as the benzyl (B1604629) (Bn) and benzyloxycarbonyl (Cbz) groups. masterorganicchemistry.com However, the tert-butoxycarbonyl (Boc) group is notably stable and generally resistant to cleavage by catalytic hydrogenation. rsc.orgnih.govscispace.com This stability is a key feature of the Boc group, allowing for its use in orthogonal protection schemes where other groups, like Cbz, can be selectively removed by hydrogenation while the Boc group remains intact. masterorganicchemistry.com Therefore, catalytic hydrogenation is not considered a viable or applicable strategy for the deprotection of N,N-Di-tert-butoxycarbonyl amine derivatives.

Thermal Deprotection Studies of N,N-Di-tert-butoxycarbonyl Amine Derivatives

The thermal lability of the tert-butoxycarbonyl (Boc) group provides a valuable, acid-free method for the deprotection of amines. This strategy is particularly relevant for substrates containing acid-sensitive functional groups. Research has demonstrated that thermal N-Boc deprotection can be effectively achieved in continuous flow systems, offering precise temperature control and scalability. nih.govmcours.net

Initial studies on a range of N-Boc protected amines have shown that deprotection proceeds efficiently under thermolytic conditions. nih.gov For instance, using 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent at 150°C with a 60-minute residence time, excellent conversions to the corresponding deprotected amines were observed. nih.gov The reactivity of the N-Boc group is influenced by the nature of the amine; N-Boc derivatives of imidazoles and indoles are highly reactive, while aryl N-Boc amines are more readily deprotected than their alkyl counterparts. nih.gov

The efficiency of thermal deprotection is also solvent-dependent. While optimal results are often obtained in methanol or TFE, the reaction can be carried out in a variety of solvents with differing polarities. nih.govmcours.net For example, complete deprotection of N-Boc imidazole (B134444) in TFE or methanol can be achieved at 120°C. To achieve similar efficiency in less polar solvents like THF or toluene, significantly higher temperatures, 200°C and 230°C respectively, are required. nih.gov

A key advantage of thermal deprotection, especially in a continuous flow setup, is the ability to achieve selective deprotection through careful temperature control. This has been demonstrated in molecules containing multiple N-Boc groups with different thermal labilities. For example, in a di-Boc protected tryptamine (B22526) derivative, the more labile aryl N-Boc group can be selectively removed at a lower temperature (150°C), leaving the alkyl N-Boc group intact. acs.org Subsequent heating to a higher temperature (230°C) can then effect the removal of the second Boc group. acs.org This sequential deprotection highlights the potential for controlled, stepwise unmasking of amine functionalities. nih.govmcours.net

A telescoped sequence involving selective deprotection followed by a subsequent reaction has also been successfully demonstrated. An aryl N-Boc group was selectively removed and the resulting free amine was benzoylated, all while an alkyl N-Boc group on the same molecule remained protected. nih.govmcours.net

Table 1: Thermal Deprotection of Various N-Boc Protected Amines

Substrate Solvent Temperature (°C) Residence Time (min) Conversion (%)
N-Boc Imidazole TFE 150 60 98
N-Boc Indole TFE 150 60 98
N-Boc Aniline (B41778) TFE 240 30 93
N-Boc Phenethylamine TFE 240 60 55
N,N-di-Boc Tryptamine (Aryl Boc) Methanol 150 30 90 (mono-deprotected)
N,N-di-Boc Tryptamine (Alkyl Boc) Methanol 230 45 81 (fully deprotected from mono)

Water-Mediated Catalyst-Free Deprotection of N,N-Di-tert-butoxycarbonyl Amine Derivatives

An environmentally benign and efficient method for the deprotection of N-Boc groups has been developed using water as a mediator in the absence of any catalyst. peptide.comsemanticscholar.orgsemanticscholar.org This "green chemistry" approach involves heating the N-Boc protected amine in water at temperatures ranging from 100°C to 150°C. peptide.comsemanticscholar.org

This catalyst-free method has been successfully applied to a variety of structurally diverse aromatic and aliphatic N-Boc amines, affording the corresponding free amines in good to excellent yields. jk-sci.com The reaction is typically carried out by stirring the N-Boc amine in deionized water at or near reflux temperature. peptide.com For many substrates, the transformation is complete within a short period, often in a matter of minutes. peptide.com

The proposed mechanism for this water-mediated deprotection suggests that water plays a dual role as both an acid and a base catalyst. nih.gov At elevated temperatures, the autoionization of water provides a source of hydronium and hydroxide (B78521) ions. The carbamate is thought to be activated through hydrogen bonding with water molecules. peptide.com The hydroxide ion can then act as a nucleophile, attacking the carbonyl group of the carbamate to form a tetrahedral intermediate. This intermediate subsequently breaks down to yield the deprotected amine, carbon dioxide, and tert-butanol (B103910). peptide.com The insolubility of most N-Boc derivatives in water at room temperature is overcome at higher temperatures (above 60°C), where they become miscible, facilitating the reaction. peptide.com

This methodology has been shown to be chemoselective. For instance, in the presence of other protecting groups such as benzyl (Bn) ethers and methyl esters, the N-Boc group can be selectively cleaved without affecting these other functionalities. peptide.com This selectivity is particularly valuable in the synthesis of complex molecules where multiple protecting groups are employed.

Table 2: Water-Mediated Catalyst-Free Deprotection of N-Boc Amines

Substrate Temperature (°C) Time (min) Yield (%)
N-Boc Aniline 100 12 95
N-Boc Pyrrolidine 100 10 97
N-Boc Diethylamine 100 12 90
N-Boc-N'-Bn-cyclosulfamide 100 12 96

Orthogonal Deprotection Strategies in Multistep Synthesis

The concept of orthogonal protection is fundamental in multistep organic synthesis, allowing for the selective removal of one protecting group in the presence of others. researchgate.net The N,N-di-tert-butoxycarbonyl protecting group can be strategically employed in such schemes due to its unique deprotection profile compared to other common amine protecting groups.

The N-Boc group is characterized by its stability to basic and nucleophilic conditions, as well as catalytic hydrogenolysis. peptide.com This makes it an ideal orthogonal partner to protecting groups that are labile under these conditions. For example, the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is readily cleaved by bases such as piperidine, is orthogonal to the Boc group. Similarly, the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis, is also orthogonal to the Boc group. In a molecule containing both an N,N-di-Boc protected amine and an Fmoc or Cbz protected amine, the latter groups can be selectively removed without affecting the di-Boc moiety.

Furthermore, within the context of di-protected amines, selective deprotection can be achieved. For instance, in an N-Boc, N-Cbz protected amine, the Boc group can be selectively cleaved under acidic conditions while the Cbz group remains intact. This allows for subsequent functionalization of the newly freed amine.

The differential reactivity of N-Boc groups based on their electronic environment also allows for selective deprotection. As mentioned in the thermal deprotection section, an aryl N-Boc group is more labile than an alkyl N-Boc group. acs.org This difference in reactivity can be exploited in a synthetic strategy to sequentially deprotect and functionalize two different amine groups within the same molecule. A notable example is the selective thermal deprotection of one Boc group from a di-Boc protected tryptamine, allowing for modification of the less hindered amine before the removal of the second Boc group at a higher temperature. acs.org

The use of specific reagents can also achieve selective deprotection. For example, Montmorillonite K10 clay has been reported to selectively cleave the N-Boc group from aromatic amines while leaving aliphatic N-Boc amines untouched. jk-sci.com This provides another tool for achieving orthogonality in complex syntheses.

Table 3: Orthogonality of the N-Boc Group with Other Common Protecting Groups

Protecting Group N-Boc Stability to Deprotection Conditions Deprotection Conditions for Other Group
Fmoc (9-fluorenylmethoxycarbonyl) Stable Base (e.g., Piperidine)
Cbz (Benzyloxycarbonyl) Stable Hydrogenolysis (e.g., H₂, Pd/C)
Benzyl (Bn) Stable Hydrogenolysis (e.g., H₂, Pd/C)
Acetyl (Ac) Stable Acid or Base Hydrolysis

Advanced Research Topics and Future Directions

Stereocontrol and Asymmetric Synthesis with Di-tert-butyl 2-imidodicarbonate

The control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Di-tert-butyl 2-imidodicarbonate serves as a key nucleophile in reactions where stereocontrol is paramount.

One of the most powerful applications of this reagent is in the Mitsunobu reaction, which facilitates the direct conversion of alcohols to protected primary amines with a predictable inversion of stereochemistry. smolecule.com This transformation is highly valued for its mild conditions and tolerance of various functional groups. The stereospecificity of the S\textsubscript{N}2-type displacement of the activated hydroxyl group by the imidodicarbonate nucleophile allows for the reliable synthesis of chiral amines from chiral alcohols.

Furthermore, the anion of di-tert-butyl 2-imidodicarbonate is employed as a nucleophile in transition metal-catalyzed asymmetric allylic alkylation (AAA) reactions. For instance, the stereoselective synthesis of Di-tert-butyl [(1R,4S)-4-hydroxycyclopent-2-en-1-yl]imidodicarbonate has been achieved through a palladium-catalyzed reaction. In this synthesis, a suspension of sodium di-tert-butyl-iminodicarboxylate reacts with (1R,4S)-4-hydroxycyclopent-2-enyl acetate (B1210297) in the presence of a palladium catalyst, Pd(PPh₃)₄, to yield the desired product with high stereoselectivity. chemicalbook.comguidechem.com

While di-tert-butyl 2-imidodicarbonate itself is achiral, its derivatives are being explored in asymmetric catalysis. The development of chiral catalysts that can engage with the imidodicarbonate moiety or its derivatives is an active area of research. For example, derivatives of related azodicarboxylates have been used in highly enantioselective aminations when paired with chiral organocatalysts like squaramides or Hatakeyama's catalyst β-ICD. rsc.orgnih.gov These studies provide a blueprint for how chiral environments can be designed to control the stereochemical outcome of reactions involving the transfer of nitrogen-containing groups.

The table below summarizes key findings in asymmetric reactions involving imidodicarbonates and related species.

Reaction TypeReagent/Catalyst SystemKey Finding
Mitsunobu ReactionDi-tert-butyl 2-imidodicarbonate, DEAD/DIAD, PPh₃Predictable inversion of stereochemistry at the alcohol center. smolecule.com
Palladium-catalyzed AlkylationSodium di-tert-butyl-iminodicarboxylate, Pd(PPh₃)₄Stereoselective synthesis of chiral carbocyclic analogues. chemicalbook.com
Asymmetric AminationDi-tert-butyl azodicarboxylate, Hatakeyama's catalyst β-ICDHighly enantioselective direct amination of α-monosubstituted nitroacetates. rsc.org
Asymmetric HydrazinationDi-tert-butyl azodicarboxylate, Chiral Squaramide CatalystExcellent yields and enantioselectivities for α-hydrazination of 1,3-dicarbonyls. nih.gov

Flow Chemistry Applications and Continuous Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. flinders.edu.au While specific reports on the dedicated continuous synthesis of di-tert-butyl 2-imidodicarbonate are not prevalent in academic literature, the principles of flow chemistry are highly applicable to its production and use.

The synthesis of di-tert-butyl 2-imidodicarbonate often involves reagents that would benefit from the enhanced control offered by flow reactors. Reactions such as Boc protection and deprotection are among the most common transformations successfully translated to continuous flow methodologies. nih.gov The precise control over reaction time, temperature, and stoichiometry in microreactors can lead to higher yields, improved purity, and reduced waste.

Furthermore, the use of di-tert-butyl 2-imidodicarbonate in subsequent reactions, such as aminations, can be integrated into multi-step continuous processes. flinders.edu.aumdpi.com This approach avoids the isolation of intermediates, reduces manual handling, and allows for the on-demand production of target molecules. The ability to safely handle hazardous reagents and intermediates in the confined and controlled environment of a flow reactor is a major benefit. Given the industrial relevance of this compound and its derivatives, the development of dedicated continuous-flow processes for its synthesis and application is a logical and promising future direction.

Mechanistic Computational Studies and DFT Calculations

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for understanding reaction mechanisms, predicting outcomes, and designing new chemical processes. Although specific DFT studies focused exclusively on di-tert-butyl 2-imidodicarbonate are still an emerging area, the principles are widely applicable to understanding its reactivity.

Elucidation of Reaction Pathways and Transition States

Computational studies can provide detailed insights into the reaction pathways involving di-tert-butyl 2-imidodicarbonate. For example, in the Mitsunobu reaction, DFT calculations could be used to model the transition states for the nucleophilic attack of the imidodicarbonate anion on the activated alcohol complex. This would help in understanding the factors that govern the high stereospecificity of the reaction. Similarly, for transition metal-catalyzed reactions, computational modeling can elucidate the structure of the active catalytic species and the mechanism of nucleophilic addition, providing a rationale for the observed stereoselectivity.

Prediction of Reactivity and Selectivity

DFT calculations can also be employed to predict the reactivity and selectivity of di-tert-butyl 2-imidodicarbonate and its derivatives. By calculating properties such as frontier molecular orbital energies (HOMO-LUMO gaps) and atomic charges, researchers can rationalize the nucleophilicity of the nitrogen atom. These calculations can help predict how changes in the substrate, catalyst, or reaction conditions will influence the outcome of a reaction. This predictive power is invaluable for optimizing existing synthetic methods and for the rational design of new reactions and catalysts with enhanced performance.

Development of Novel Analogues and Derivatives with Enhanced Reactivity or Selectivity

Research into novel analogues of di-tert-butyl 2-imidodicarbonate aims to fine-tune its properties for specific applications. By modifying the structure of the parent compound, chemists can develop reagents with enhanced nucleophilicity, improved solubility, or altered steric properties.

Examples of derivatives prepared from di-tert-butyl 2-imidodicarbonate include:

di-tert-butyl N-3-butenyliminodicarboxylate

N,N-di-tert-butyl[(2-fluoro-4-nitro)benzylamino]dicarboxylate

The synthesis of these derivatives demonstrates the utility of the core imidodicarbonate structure as a scaffold. Another area of development involves creating functionalized derivatives for specific synthetic purposes. For example, attaching the imidodicarbonate moiety to a solid support could facilitate easier purification in multi-step syntheses.

Furthermore, the development of related reagents with different protecting groups can offer orthogonal deprotection strategies, which are crucial in the total synthesis of complex molecules. While the tert-butoxycarbonyl (Boc) groups are acid-labile, analogues with groups removable under different conditions (e.g., hydrogenolysis or fluoride (B91410) treatment) would significantly expand the synthetic utility of this class of reagents. The development of new protocols for derivatization, such as the conversion of amines to isothiocyanates using the related di-tert-butyl dicarbonate (B1257347), showcases the broader effort to expand the chemical toolbox around these types of structures. researchgate.net

Applications in Polymer Chemistry

The unique structure of di-tert-butyl 2-imidodicarbonate and its derivatives makes them valuable monomers in polymer chemistry, particularly for the synthesis of isocyanate-free polyurethanes and polyureas. Traditional polyurethane synthesis relies on the use of highly reactive and toxic isocyanates. Derivatives of di-tert-butyl 2-imidodicarbonate, such as N,N'-di-t-butyl-oxycarbonyl isophorone (B1672270) diamine (DiBoc-IPDC), serve as "di-Boc-carbamate" monomers that can react with diamines or diols to form polyureas and polyurethanes, respectively. researchgate.netnih.gov

This polymerization is typically catalyzed by a base like potassium tert-butoxide (KOt-Bu) and proceeds via a carbamate (B1207046) aminolysis mechanism, releasing harmless tert-butanol (B103910) and carbon dioxide as byproducts. researchgate.netnih.gov This approach provides a safer, more environmentally benign route to these important classes of polymers. The resulting polyureas and polyurethanes can have high molecular weights and exhibit excellent mechanical and thermal properties, making them suitable for applications in coatings and dispersions. nih.govcncb.ac.cn

Additionally, related N-Boc activated monomers, such as tert-butyl aziridine-1-carboxylate (BocAz), are used in anionic ring-opening polymerization (AROP). This process allows for the synthesis of poly(BocAz), which can be subsequently deprotected to yield linear polyethyleneimine (LPEI), a polymer with numerous applications in areas like gene delivery and industrial processes. mdpi.com The use of a Boc-activated monomer is advantageous due to its tolerance of basic conditions and the ease of removing the protecting group. mdpi.com The exploration of imidodicarbonate-based structures is also relevant to the field of biodegradable polymers, where the incorporation of hydrolyzable linkages is a key design strategy. nih.gov

The table below highlights the use of imidodicarbonate derivatives in polymer synthesis.

Monomer TypePolymerization MethodResulting PolymerKey Advantage
N,N'-di-t-butyl-oxycarbonyl diamines (Di-Boc-carbamates)Base-catalyzed polycondensationPolyureas, PolyurethanesIsocyanate-free synthesis, safer alternative. researchgate.netnih.gov
tert-butyl aziridine-1-carboxylate (BocAz)Anionic Ring-Opening Polymerization (AROP)Poly(BocAz) / Linear Polyethyleneimine (LPEI)Synthesis of well-defined LPEI after deprotection. mdpi.com

Green Chemistry Innovations for Sustainable Utilization

The principles of green chemistry are increasingly being applied to the synthesis and application of tert-butyl hydrogen 2-imidodicarbonate, also widely known as di-tert-butyl dicarbonate or Boc anhydride (B1165640). These innovations aim to reduce the environmental impact of chemical processes by focusing on aspects such as the use of safer solvents, the development of recyclable catalysts, and the improvement of reaction efficiency to minimize waste.

A significant area of innovation lies in the development of environmentally benign reaction conditions for N-tert-butoxycarbonylation (N-Boc protection) of amines. derpharmachemica.comnih.gov Traditionally, this reaction is carried out in organic solvents. However, recent research has demonstrated the feasibility of using water as a solvent, which presents a much greener alternative. nih.gov For instance, a simple and eco-friendly protocol for the N-Boc protection of various amines has been developed using water-acetone under catalyst-free conditions, resulting in excellent yields and short reaction times. nih.gov Furthermore, catalyst-free N-tert-butyloxycarbonylation of amines has been successfully performed in water, offering high chemoselectivity without the formation of common side products like isocyanates or ureas. organic-chemistry.org

Another key aspect of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. In the context of this compound, various catalytic systems have been explored. Heterogeneous catalysts, such as Amberlite-IR 120 resin, have emerged as efficient and recyclable options for N-Boc protection under solvent-free conditions. derpharmachemica.com This approach is advantageous as the catalyst can be easily separated from the reaction mixture by simple filtration and reused, minimizing waste. derpharmachemica.com The use of ionic liquids as catalysts for N-tert-butyloxycarbonylation has also been investigated, with the ionic liquid being envisioned to activate the di-tert-butyl dicarbonate through hydrogen bond formation. organic-chemistry.org Additionally, a novel and efficient method for synthesizing tert-butyl esters using Boc anhydride has been developed under solvent-free and base-free conditions facilitated by electromagnetic milling, presenting a green and sustainable approach. rsc.org

The development of one-pot synthesis strategies also contributes to the green utilization of this compound by improving atom economy and reducing the number of purification steps. For example, a new, environmentally friendly, and metal-free one-pot strategy has been developed for the synthesis of cyclic ureas using Boc anhydride for carbonylation. rsc.orgresearchgate.net This method is noted for its efficiency and use of readily accessible starting materials. rsc.orgresearchgate.net

Furthermore, there is ongoing research into greener methods for the synthesis of di-tert-butyl dicarbonate itself. guidechem.com While traditionally prepared using reagents like phosgene (B1210022), newer methods focus on more environmentally benign pathways. wikipedia.org Future research is expected to continue focusing on improving preparation methods and developing greener deprotection techniques for the Boc group. guidechem.com The exploration of bio-based solvents and reagents is also an active area of green chemistry that could further enhance the sustainability of processes involving this compound. sigmaaldrich.comlaxai.com The use of more sustainable solvents is being considered as a viable alternative in synthetic organic chemistry. nih.govacs.org

The following table summarizes some of the green chemistry approaches for the utilization of this compound:

Green Chemistry ApproachDescriptionKey Advantages
Alternative Solvents Utilization of water, ionic liquids, or solvent-free conditions for N-Boc protection reactions.Reduces reliance on volatile and often toxic organic solvents, leading to a safer and more environmentally friendly process. nih.gov
Recyclable Catalysts Employment of heterogeneous catalysts like Amberlite-IR 120 resin.Allows for easy separation and reuse of the catalyst, minimizing waste and reducing costs. derpharmachemica.com
Organocatalysis Use of small organic molecules to catalyze reactions.Avoids the use of potentially toxic and expensive metal catalysts.
One-Pot Syntheses Designing multi-step reactions to occur in a single reaction vessel.Improves atom economy, reduces waste from intermediate purification steps, and saves time and resources. rsc.orgresearchgate.net
Solvent-Free Reactions Conducting reactions without a solvent, often with mechanical activation like milling.Eliminates solvent waste entirely and can lead to higher reaction rates and yields. rsc.org

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